molecular formula C7H8N2O2 B1432662 6-Ethylpyrimidine-4-carboxylic acid CAS No. 1552214-15-9

6-Ethylpyrimidine-4-carboxylic acid

Cat. No. B1432662
M. Wt: 152.15 g/mol
InChI Key: AKADLSCYNBUGJF-UHFFFAOYSA-N
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Description

6-Ethylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of 6-Ethylpyrimidine-4-carboxylic acid is represented by the formula C7H8N2O2.


Chemical Reactions Analysis

While specific chemical reactions involving 6-Ethylpyrimidine-4-carboxylic acid are not available, pyrimidines are known to participate in a variety of reactions. For instance, pyrimidines can undergo an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 .

Scientific Research Applications

1. Crystal Structure Analysis

6-Ethylpyrimidine-4-carboxylic acid derivatives are studied for their crystal structures, contributing to the understanding of molecular interactions and bonding. The research by (Balasubramani, Muthiah, & Lynch, 2007) delves into the crystal structures of pyrimethaminium benzenesulfonate monohydrate and related compounds, highlighting the significance of sulfonic acid groups in mimicking carboxylate anions.

2. Synthesis of Pharmacologically Active Molecules

6-Ethylpyrimidine-4-carboxylic acid esters are synthesized for the development of pharmacologically active molecules, including CK2 inhibitors. The work by (Regan et al., 2012) demonstrates an application of radical chemistry in the synthesis of these compounds.

3. Development of Antiviral Agents

Derivatives of 6-Ethylpyrimidine-4-carboxylic acid are explored for their potential as antiviral agents, particularly as inhibitors of viral enzymes. (Stansfield et al., 2004) discusses the development of 2-thienyl-5,6-dihydroxypyrimidine-4-carboxylic acid as an inhibitor of hepatitis C virus NS5B polymerase.

4. Antimicrobial Activity

Research on 6-Ethylpyrimidine-4-carboxylic acid derivatives also includes the synthesis and evaluation of compounds for their antimicrobial properties. For instance, (El-kerdawy et al., 1990) synthesized certain mercapto-and aminopyrimidine derivatives to investigate their effectiveness against pathogenic microorganisms.

5. Nonlinear Optical Properties

6-Ethylpyrimidine-4-carboxylic acid derivatives are examined for their nonlinear optical properties, which are significant for applications in optoelectronics. The study by (Hussain et al., 2020) on thiopyrimidine derivatives highlights their potential in nonlinear optics and electronic applications.

Safety And Hazards

6-Ethylpyrimidine-4-carboxylic acid is associated with certain hazards. It has been assigned the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-ethylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-2-5-3-6(7(10)11)9-4-8-5/h3-4H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKADLSCYNBUGJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethylpyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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